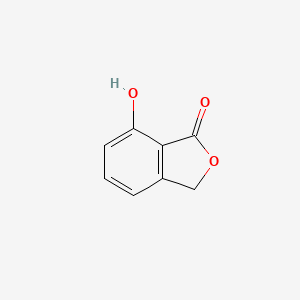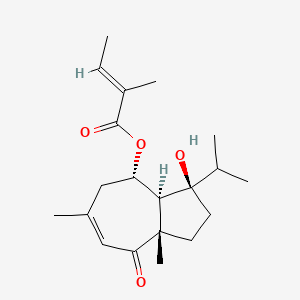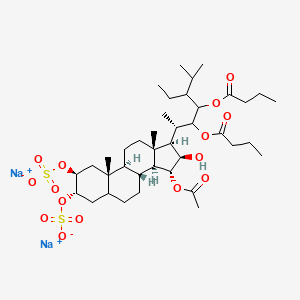
Clathsterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clathsterol is an organic sodium salt which is the disodium salt of this compound disulfonic acid. It is obtained from the extract of a sponge Clathria sp. and acts as an inhibitor of HIV-1 reverse transcriptase (RT). It has a role as a metabolite and a HIV-1 reverse transcriptase inhibitor. It is an organic sodium salt and a butyrate ester. It contains a this compound(2-).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Synthesis of Clathsterol Core : this compound's steroidal core has been successfully synthesized from tigogenin, a readily available compound. This synthesis involves key reactions like the abnormal Baeyer–Villiger rearrangement, xanthation, and regioselective epoxide-opening lactonization (Cong, Zhang, & Tian, 2010).
Identification and Analysis : this compound, isolated from the Red Sea sponge Clathria species, is identified primarily through spectral data interpretation and chemical transformations. It exhibits inhibitory activity against HIV-1 reverse transcriptase at specific concentrations (Rudi et al., 2001).
Stereochemical Assignment : Through synthesizing isomers of the side chain of this compound, the stereochemistry of this marine sterol has been determined. This includes strategies like addition/reduction procedures, epoxide-opening reactions, and [3.3]-rearrangements (Zhou, Feng, Shi, & Tian, 2016).
Biological and Medical Applications
Anti-HIV Activity : this compound shows promising activity against HIV-1, particularly as an inhibitor of HIV-1 reverse transcriptase. This activity is significant at a concentration of 10 microM, making it a potential therapeutic agent (Rudi et al., 2001).
Pharmacological Enhancements via Clathrate Formation : Research indicates that forming clathrate complexes with certain pharmaceuticals, like nonsteroid anti-inflammatory drugs and prostaglandins, enhances their therapeutic efficacy and reduces side effects (Tolstikova, Sorokina, Kovalenko, & Tolstikov, 2004).
Potential in Drug Delivery Systems : Clathrates, including those involving this compound, have applications in drug delivery due to their ability to host guest molecules, offering a method for targeted and controlled release of pharmaceuticals (Voloshin, Novikov, & Nelyubina, 2015).
Technological Applications
Hydrogen Storage Materials : Clathrates, possibly including this compound derivatives, are being explored as materials for hydrogen storage. Their low production cost, environmentally benign nature, and potential for property customization make them a promising area of research (Gupta et al., 2021).
Nanoporous Materials Development : Clathrates offer a framework for developing nanoporous materials with customizable pores. Such materials have a wide range of potential applications in environmental cleanup, drug delivery, and other domains (Borman, 1997).
Propiedades
Fórmula molecular |
C39H64Na2O15S2 |
|---|---|
Peso molecular |
883 g/mol |
Nombre IUPAC |
disodium;[(2S,3S,8R,9S,10S,13R,14S,15R,16R,17R)-15-acetyloxy-17-[(2S)-3,4-di(butanoyloxy)-5-ethyl-6-methylheptan-2-yl]-16-hydroxy-10,13-dimethyl-2-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C39H66O15S2.2Na/c1-10-13-30(41)51-35(36(25(12-3)21(4)5)52-31(42)14-11-2)22(6)32-34(43)37(50-23(7)40)33-26-16-15-24-19-28(53-55(44,45)46)29(54-56(47,48)49)20-39(24,9)27(26)17-18-38(32,33)8;;/h21-22,24-29,32-37,43H,10-20H2,1-9H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2/t22-,24?,25?,26+,27-,28-,29-,32-,33+,34+,35?,36?,37+,38+,39-;;/m0../s1 |
Clave InChI |
HACDCFFQGRQGEQ-FYVHBMJCSA-L |
SMILES isomérico |
CCCC(=O)OC([C@@H](C)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)OC(=O)C)O)C(C(CC)C(C)C)OC(=O)CCC.[Na+].[Na+] |
SMILES canónico |
CCCC(=O)OC(C(C)C1C(C(C2C1(CCC3C2CCC4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)OC(=O)C)O)C(C(CC)C(C)C)OC(=O)CCC.[Na+].[Na+] |
Sinónimos |
clathsterol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


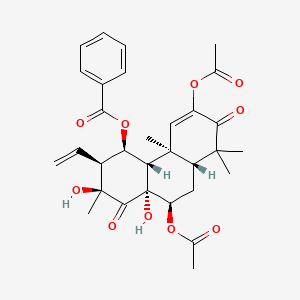
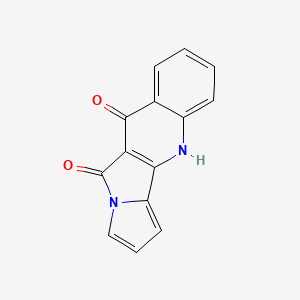

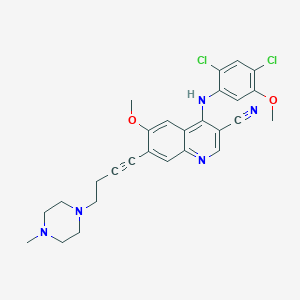
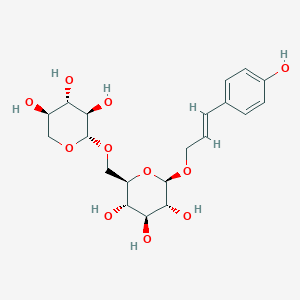

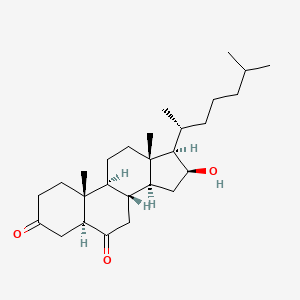
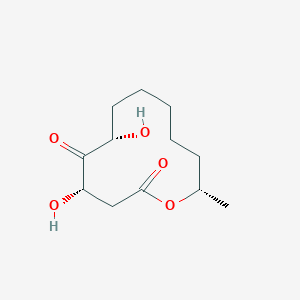
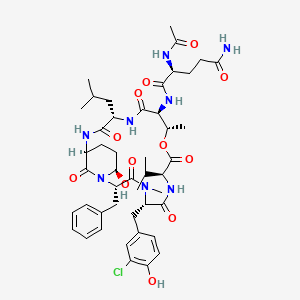


![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
